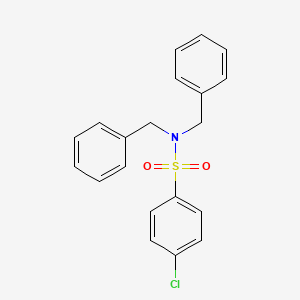

N,N-dibenzyl-4-chlorobenzenesulfonamide

Description

N,N-Dibenzyl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the para position and two benzyl groups attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N,N-dibenzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEOFWODCUSMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide typically involves the reaction of dibenzylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reactants: Dibenzylamine and 4-chlorobenzenesulfonyl chloride.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Base: Triethylamine or another suitable base.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow systems. Continuous flow reactors offer advantages such as improved reaction safety, accelerated reaction kinetics, and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Substituted sulfonamides.

Oxidation: Sulfonic acids.

Reduction: Amines.

Scientific Research Applications

Organic Chemistry

In organic chemistry, N,N-dibenzyl-4-chlorobenzenesulfonamide serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Nucleophilic Substitution: The chlorophenyl group can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction: The compound can be oxidized to form aldehydes or reduced to yield amines, making it versatile in synthetic pathways.

Biological Research

This compound has been studied for its potential biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development.

- Anticancer Properties: Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related sulfonamide compound demonstrated significant inhibition of Wnt-dependent transcription and reduced growth in colorectal cancer cell lines with IC values lower than established drugs like 5-FU .

Antiviral Activity

A study evaluated the antiviral potential of various sulfonamide derivatives against Tobacco Mosaic Virus (TMV). This compound exhibited an inhibition rate comparable to established antiviral agents:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 0.5 | 42.00 |

| Ningnanmycin | 0.5 | 54.51 |

This suggests a promising avenue for further development in antiviral therapies .

Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 9.32 | Moderate |

| A-549 (Lung) | 15.06 | Weak |

The moderate cytotoxicity against MCF-7 cells indicates its potential as a chemotherapeutic agent, with structure-activity relationship studies suggesting that modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of N,N-dibenzyl-4-chlorobenzenesulfonamide and related compounds:

Key Observations:

- Lipophilicity: The dibenzyl groups in the target compound significantly increase lipophilicity compared to mono-benzyl or non-aromatic substituents (e.g., ethylamino in ). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

- Electronic Effects: The para-chloro substituent (electron-withdrawing) contrasts with electron-donating groups like dimethylamino () or methoxy (), influencing reactivity in substitution or coupling reactions.

- Steric Hindrance : Bulky benzyl groups in dibenzyl derivatives () may hinder rotational freedom and affect crystal packing, as seen in structural reports of N,N-dibenzyl-4-methylbenzenesulfonamide.

Physicochemical Data Comparison

Biological Activity

N,N-dibenzyl-4-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorobenzene ring, with two benzyl substituents. This unique structure allows for various interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety can form stable complexes with these targets, leading to modulation of various biochemical pathways. For instance, it has been shown to inhibit Wnt-dependent transcription and cancer cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent .

Biological Activities

1. Anticancer Properties

- This compound has demonstrated inhibitory effects on the proliferation of cancer cells, particularly in colorectal cancer models. In studies involving the SW480 and HCT116 cell lines, the compound exhibited IC50 values of 2 μM and 0.12 μM respectively, indicating potent anticancer activity .

2. Anti-inflammatory Effects

- Research indicates that compounds similar to this compound possess anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes, which could lead to significant therapeutic implications in treating metabolic disorders .

Case Studies

Case Study 1: Cancer Therapeutics

A study synthesized a series of sulfonamide derivatives, including this compound, which were evaluated for their ability to inhibit β-catenin signaling in colorectal cancer cells. The findings revealed that this compound effectively reduced cell viability and altered gene expression associated with tumor growth .

Case Study 2: Inflammation Models

In models of acute lung injury, similar sulfonamides were shown to modulate inflammatory responses through inhibition of key signaling pathways. This suggests that this compound could be explored further for its anti-inflammatory potential .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| N,N-dibutyl-4-chlorobenzenesulfonamide | Moderate | Low | Yes |

| 4,4’-dichlorobenzophenone | Low | Moderate | No |

| 4,4’-dichlorodiphenyl sulfone | High | High | Yes |

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of 4-chlorobenzenesulfonyl chloride with dibenzylamine. Key steps include:

- Step 1: React 4-chlorobenzenesulfonyl chloride with dibenzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere .

- Step 2: Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C to minimize side reactions).

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Yield improvements focus on controlling moisture (to prevent hydrolysis) and using catalytic bases (e.g., triethylamine) to neutralize HCl byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

Q. What are the preliminary biological screening strategies for assessing the compound’s potential as an enzyme inhibitor or antimicrobial agent?

Methodological Answer:

- Enzyme Inhibition:

- Use kinetic assays (e.g., UV-Vis spectroscopy) with target enzymes (e.g., carbonic anhydrase or serine proteases). Measure IC₅₀ values by varying inhibitor concentration .

- Compare inhibition potency with known sulfonamide-based drugs (e.g., acetazolamide) .

- Antimicrobial Activity:

- Perform microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

- Crystallization: Use slow evaporation of saturated solutions in ethanol or DMF/ether mixtures. Monitor crystal growth under controlled humidity .

- Data Collection/Refinement:

- Employ SHELXL for structure solution and refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 10 .

- Challenges include disordered benzyl groups (modeled with partial occupancy) and twinning in polar space groups. Use PLATON to validate hydrogen bonding (e.g., S=O···H interactions) .

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and binding modes of this compound?

Methodological Answer:

- DFT Calculations:

- Docking Studies:

- Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Score interactions based on sulfonamide S=O hydrogen bonds and hydrophobic contacts with benzyl groups .

- Validation: Compare computed binding energies with experimental IC₅₀ values to refine force field parameters .

Q. What strategies address discrepancies in observed vs. predicted spectroscopic or crystallographic data?

Methodological Answer:

- Case 1: Unaccounted NMR peaks may arise from rotamers (due to restricted rotation around the sulfonamide S-N bond). Perform variable-temperature NMR (VT-NMR) to confirm .

- Case 2: Discrepancies in unit cell parameters (XRD) may indicate polymorphism. Screen multiple crystallization conditions and compare PXRD patterns .

Q. How can reaction mechanisms for sulfonamide derivatization (e.g., alkylation, halogenation) be systematically investigated?

Methodological Answer:

- Mechanistic Probes:

- Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps during alkylation.

- Monitor intermediates via LC-MS or in-situ IR .

- Kinetic Studies:

- Conduct Hammett analysis to assess electronic effects of substituents on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.